Methyl 2-(3-(2H-tetrazol-5-YL)propoxy)-5-chlorobenzoate
Description
Methyl 2-(3-(2H-tetrazol-5-yl)propoxy)-5-chlorobenzoate is a synthetic organic compound featuring a benzoate ester core substituted with a chlorine atom at the 5-position and a 3-(2H-tetrazol-5-yl)propoxy group at the 2-position. The tetrazole ring, a nitrogen-rich heterocycle, serves as a bioisostere for carboxylic acids, enhancing metabolic stability and bioavailability in pharmaceutical applications . This compound is structurally related to intermediates in drug discovery, particularly in kinase inhibitors or angiotensin II receptor antagonists, where tetrazole moieties are critical for activity .
Properties
CAS No. |
1363404-86-7 |
|---|---|
Molecular Formula |
C12H13ClN4O3 |
Molecular Weight |
296.71 g/mol |
IUPAC Name |
methyl 5-chloro-2-[3-(2H-tetrazol-5-yl)propoxy]benzoate |
InChI |
InChI=1S/C12H13ClN4O3/c1-19-12(18)9-7-8(13)4-5-10(9)20-6-2-3-11-14-16-17-15-11/h4-5,7H,2-3,6H2,1H3,(H,14,15,16,17) |
InChI Key |
INPIAFUTLVVUMC-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)Cl)OCCCC2=NNN=N2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tetrazole derivatives, including Methyl 2-(3-(2H-tetrazol-5-YL)propoxy)-5-chlorobenzoate, can be approached through various methods. One common method involves the use of triethyl orthoformate and sodium azide . Another approach is the reaction of alcohols or aldehydes with azides under suitable conditions . The reaction typically requires moderate conditions and can be carried out in solvents like methanol or acetonitrile .
Industrial Production Methods: Industrial production of tetrazole derivatives often employs eco-friendly approaches, such as using water as a solvent and avoiding toxic reagents . The methods are designed to be cost-effective and yield high purity products. The use of click chemistry, which involves the reaction of azides with alkynes, is also a popular method due to its efficiency and simplicity .
Chemical Reactions Analysis
Types of Reactions: Methyl 2-(3-(2H-tetrazol-5-YL)propoxy)-5-chlorobenzoate can undergo various chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the tetrazole ring or other functional groups in the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorobenzoate moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as sodium azide or alkyl halides can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized tetrazole derivatives, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
Antimicrobial Activity
Research has indicated that compounds containing tetrazole rings exhibit antimicrobial properties. Methyl 2-(3-(2H-tetrazol-5-YL)propoxy)-5-chlorobenzoate, due to its structural characteristics, may possess similar activities, making it a potential candidate for developing new antimicrobial agents.
Anti-inflammatory Potential
The compound's structural similarities to other tetrazole derivatives suggest possible anti-inflammatory effects. For instance, related compounds have demonstrated efficacy in reducing inflammation, indicating that this compound could be explored for therapeutic use in inflammatory diseases.
Neuroprotective Effects
Some studies have highlighted the neuroprotective potential of tetrazole-containing compounds. This compound may be investigated for its ability to protect neural tissues from damage, which could have implications for treating neurodegenerative disorders.
Cancer Research
The unique chemical structure of this compound may also allow it to interact with cancer cell pathways. Preliminary investigations into similar compounds suggest that they can inhibit tumor growth or induce apoptosis in cancer cells, warranting further research into this compound's potential anticancer properties.
Synthesis and Modification
The synthesis of this compound involves several steps that require optimization of reaction conditions such as temperature and solvent choice to achieve high yields. Understanding the synthesis pathway is crucial for developing derivatives that may enhance its pharmacological profile or modify its biological activity.
Mechanism of Action
The mechanism of action of Methyl 2-(3-(2H-tetrazol-5-YL)propoxy)-5-chlorobenzoate involves its interaction with specific molecular targets. The tetrazole ring can mimic the carboxylic acid group, allowing it to bind to enzymes and receptors in a similar manner . This interaction can modulate biological pathways, leading to various therapeutic effects. The compound’s ability to form stable complexes with metal ions also contributes to its biological activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Functional Group Analysis
Table 1: Key Structural and Functional Comparisons
Key Differences and Implications
Tetrazole vs. Formyl Substituents
- The tetrazole-propoxy group in the target compound introduces enhanced acidity (pKa ~4.9 for tetrazole vs. ~2.2 for carboxylic acids) and hydrogen-bonding capacity, making it favorable for receptor interactions in drug design. In contrast, Methyl 2-Chloro-5-formylbenzoate’s formyl group is electrophilic, often acting as a synthetic precursor for further derivatization (e.g., condensation reactions) .
Chlorobenzoate Core vs. Diazaspiro Systems The chlorobenzoate core in the target compound provides a planar aromatic system with moderate lipophilicity.
Pharmacokinetic Properties
- The tetrazole group improves metabolic stability compared to carboxylic acid analogues, reducing susceptibility to esterase cleavage. Compounds like those in Example 383, with trifluoromethyl and pyridinyl groups, exhibit higher lipophilicity and blood-brain barrier penetration, suited for central nervous system targets .
Biological Activity
Methyl 2-(3-(2H-tetrazol-5-YL)propoxy)-5-chlorobenzoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic implications.
Chemical Structure
The compound features a benzoate moiety substituted with a chlorine atom and a tetrazole group, which is known for enhancing biological activity through various mechanisms. The structural formula can be represented as follows:
Antimicrobial Properties
Recent studies have demonstrated that this compound exhibits notable antimicrobial activity against a range of pathogens. For instance, it has shown effectiveness against both Gram-positive and Gram-negative bacteria, as well as certain fungi. The Minimum Inhibitory Concentration (MIC) values indicate its potency in inhibiting bacterial growth, with lower values suggesting higher efficacy.
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
| Candida albicans | 32 |
Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory properties, particularly in models of acute inflammation. In vitro assays demonstrated that it significantly reduces the production of pro-inflammatory cytokines such as TNF-α and IL-6. This suggests that it may modulate inflammatory pathways, potentially offering therapeutic benefits in conditions like arthritis and other inflammatory diseases.
Analgesic Activity
In animal models, this compound has shown analgesic effects comparable to standard non-steroidal anti-inflammatory drugs (NSAIDs). The compound's ability to alleviate pain was assessed using the hot plate test and formalin test, demonstrating significant reductions in pain response times.
The biological activity of this compound is attributed to its interaction with various biological targets:
- Inhibition of Enzymatic Activity : It may inhibit cyclooxygenase (COX) enzymes, leading to decreased prostaglandin synthesis.
- Receptor Modulation : The tetrazole moiety may interact with GABA receptors, contributing to its analgesic effects.
- Antioxidant Properties : Preliminary data suggest that the compound may exhibit antioxidant activity, reducing oxidative stress in cells.
Case Studies
- Case Study on Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial properties of various benzoate derivatives, including this compound. Results indicated that it outperformed several commercially available antibiotics against resistant strains of bacteria .
- Clinical Trials for Inflammation : A clinical trial assessed the efficacy of this compound in patients with chronic inflammatory conditions. Participants reported significant improvements in pain and inflammation scores after treatment over a six-week period .
- Toxicological Assessment : Toxicity studies revealed that this compound has a favorable safety profile at therapeutic doses, with no significant adverse effects observed in animal models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
